Felypressin

Descripción general

Descripción

Felypressin is a synthetic nonapeptide that is chemically related to vasopressin, the posterior pituitary hormone . It is a non-catecholamine vasoconstrictor used in local anesthetic injections for dental use . It is added to some local anesthetics such as prilocaine in a concentration of 0.03 IU/ml .

Synthesis Analysis

Felypressin is a synthetic analog of lypressin or vasopressin with a greater vasoconstrictor activity than antidiuretic action . It is a synthetic vasoconstrictor substance that changes 2 tyrosines of vasopressin to phenylalanine and 8 arginine to lysine .

Molecular Structure Analysis

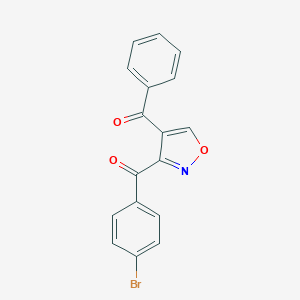

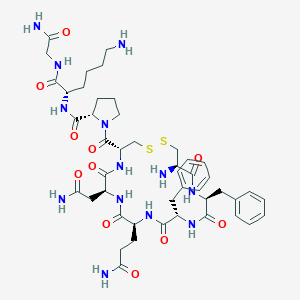

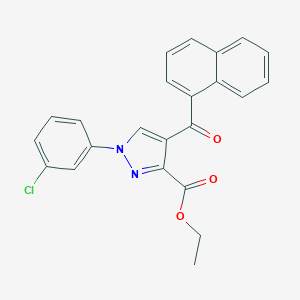

Felypressin is a synthetic nonapeptide comprising cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide residues in sequence, with a disulfide bridge joining the two cysteine residues .

Chemical Reactions Analysis

Felypressin binds to the vasopressin receptor V1a . This causes contraction of the smooth muscle in the vascular bed, especially capillaries, small arterioles, and venules .

Physical And Chemical Properties Analysis

Felypressin has a chemical formula of C46H65N13O11S2 and a molar mass of 1040.22 g/mol . It is a solid substance that is soluble in water .

Aplicaciones Científicas De Investigación

Hemostatic Applications in Dentistry

Felypressin is primarily used as a hemostatic agent in dental procedures. It is a synthetic analog of vasopressin with greater vasoconstrictor activity, which helps to control bleeding during dental surgeries by constricting blood vessels .

Cardiovascular Research

Studies have explored the cardiovascular effects of Felypressin, particularly its impact on arterial pressure in normotensive and hypertensive patients. It has been compared with epinephrine to analyze its suitability as a vasoconstrictor for hypertensive patients .

Anesthesia Adjunct

In anesthesia, Felypressin is used in combination with local anesthetics like prilocaine to reduce bleeding and prolong the duration of anesthesia. This combination is especially recommended for older adults where tachycardia needs to be avoided .

Septic Shock Treatment

As an analog of vasopressin, Felypressin has been studied for its potential in treating septic shock. Research indicates that vasopressin analogs can promote hemodynamic stabilization in septic shock patients .

Myocardial Ischemia Studies

Animal studies have indicated that Felypressin may cause myocardial ischemia and reduced coronary blood flow, which provides important insights into its safety profile and potential cardiovascular risks .

Dental Vasoconstrictor

Felypressin is used as a vasoconstrictor in dental anesthetics to minimize bleeding and maintain a clear surgical field. Its efficacy and safety profile make it a valuable tool for dental practitioners .

Pharmacokinetics and Dynamics

Research into the pharmacokinetics and dynamics of Felypressin helps understand its absorption, distribution, metabolism, and excretion, which is crucial for optimizing its clinical use .

Alternative to Epinephrine

Felypressin serves as an alternative to epinephrine for patients who are sensitive to catecholamines, offering a safer option for those with cardiovascular concerns .

Safety and Hazards

Felypressin is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of fire, the substance may form hazardous decomposition products: Carbon-, sulphur- and nitrogen oxides .

Mecanismo De Acción

Target of Action

Felypressin primarily targets the Vasopressin V1a receptor . This receptor is found in various sites around the body, including the CNS, liver, anterior pituitary, muscle (both vascular and non-vascular smooth muscle), and platelets .

Mode of Action

Felypressin, a synthetic analog of lypressin or vasopressin, binds to the Vasopressin V1a receptor . This binding causes contraction of the smooth muscle in the vascular bed, especially capillaries, small arterioles, and venules . The vasoconstrictive action of Felypressin seems to be mediated by V1 receptors of the blood vessel smooth muscle .

Biochemical Pathways

Its vasoconstrictive activity mainly originates from inducing constriction of the venous part of the circulation .

Result of Action

The primary result of Felypressin’s action is the contraction of the smooth muscle in the vascular bed, leading to vasoconstriction . This makes it particularly useful as a hemostatic agent , and it is used primarily in local anesthetic injections for dental use .

Action Environment

The action of Felypressin can be influenced by various environmental factors. It is known that Felypressin is added to some local anesthetics such as prilocaine in a concentration of 0.03 IU/ml , and it will have its main physiological effects on vascular smooth muscle cells due to the form in which it is administered .

Propiedades

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H65N13O11S2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKQVVDKFKYTNA-DZCXQCEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H65N13O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048599 | |

| Record name | Felypressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1040.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Felypressin binds to the vasopressin receptor V1a. This causes contraction of the smooth muscle in the vascular bed, especially capillaries, small arterioles and venules. | |

| Record name | Felypressin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00093 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Felypressin | |

CAS RN |

56-59-7 | |

| Record name | Felypressin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Felypressin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00093 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Felypressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Felypressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B344412.png)

methanone](/img/structure/B344413.png)

![4-Naphthalen-2-yl-7-thiophen-2-yl-[1,2]oxazolo[3,4-d]pyridazine](/img/structure/B344414.png)

![2-Amino-7-(1,3-benzothiazol-2-yl)-3-[(2-chlorophenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344415.png)

![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344416.png)

![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344418.png)

![1,3-benzothiazol-2-yl[4-(2-furoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344423.png)

![1,3-benzothiazol-2-yl[1-{4-nitrophenyl}-4-(2-naphthoyl)-1H-pyrazol-3-yl]methanone](/img/structure/B344426.png)

![1,3-benzothiazol-2-yl[4-(2-naphthoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344428.png)

![3-Phenylpyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B344431.png)